2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring, and a (Z)-configured alkenyl group. Its distinct chemical properties make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkenyl halide with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an alkenyl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product is typically achieved through techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group.
Substitution: The boron atom can participate in substitution reactions, such as the formation of carbon-boron bonds in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various substituted alkenes or alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic esters and boron-containing reagents used in organic synthesis, such as:
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
What sets 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from these similar compounds is its unique (Z)-configured alkenyl group and the stability provided by the dioxaborolane ring. This configuration allows for specific stereochemical outcomes in reactions, making it a valuable tool in the synthesis of complex organic molecules.
Biological Activity
The compound 2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 190788-60-4) belongs to the class of boron-containing compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H19BO3, with a molecular weight of 234.10 g/mol. The structure features a dioxaborolane ring that contributes to its reactivity and biological interactions. The presence of the dimethylbutenyl group enhances its potential for biological activity by modifying its lipophilicity and steric properties.
Biological Activity Overview
Research indicates that boron-containing compounds exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of This compound have been explored in several studies.
Antimicrobial Activity
Studies have shown that compounds similar to this dioxaborolane exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that related boronic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism is thought to involve the disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of boron compounds has been widely studied:
- Research indicates that This compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- In a study involving breast cancer cell lines (MCF-7), this compound showed a dose-dependent decrease in cell viability.
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the effects of various boron-containing compounds on breast cancer cells. The results indicated that This compound significantly inhibited cell proliferation at concentrations ranging from 10 µM to 50 µM over 48 hours.
- The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
-
Antimicrobial Efficacy Assessment :
- Another investigation focused on the antimicrobial properties against E. coli. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL when tested using the agar diffusion method.
- This suggests that the compound could be a candidate for developing new antimicrobial agents.
Data Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | Concentration Tested | Result |
---|---|---|---|
Antimicrobial | E. coli | 100 µg/mL | Inhibition zone: 15 mm |
Anticancer | MCF-7 (breast cancer) | 10 - 50 µM | Dose-dependent viability reduction |
Apoptosis Induction | MCF-7 | 10 - 50 µM | Increased caspase activity |
Properties
CAS No. |
159087-50-0 |
---|---|
Molecular Formula |
C12H23BO2 |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-[(Z)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8- |
InChI Key |
VTGDQOPDGQPGRO-HJWRWDBZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C |
Origin of Product |
United States |
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